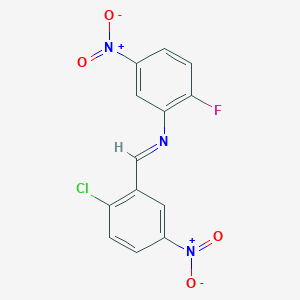![molecular formula C21H26N2O5S B406218 ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406218.png)
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure. This compound is characterized by its thiophene ring, which is substituted with various functional groups, including an ethyl ester, a dimethylpropanamide, a methoxyphenyl carbamoyl, and a methyl group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification, where the carboxylic acid group on the thiophene ring reacts with ethanol in the presence of an acid catalyst.
Attachment of the Dimethylpropanamide Group: This step involves the reaction of the thiophene ring with 2,2-dimethylpropanoyl chloride in the presence of a base to form the amide linkage.
Addition of the Methoxyphenyl Carbamoyl Group: The methoxyphenyl carbamoyl group is introduced through a carbamoylation reaction, where the thiophene ring reacts with 3-methoxyphenyl isocyanate.
Methylation: The final step involves the methylation of the thiophene ring using a methylating agent such as methyl iodide.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
N-Ethyl-2,2-dimethylpropanamide: This compound shares the dimethylpropanamide group but lacks the thiophene ring and other substituents.
2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but lacks the thiophene ring and other functional groups.
Thiophene-3-carboxylate derivatives: These compounds share the thiophene ring and ester group but differ in other substituents.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5g/mol |
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-7-28-19(25)15-12(2)16(29-18(15)23-20(26)21(3,4)5)17(24)22-13-9-8-10-14(11-13)27-6/h8-11H,7H2,1-6H3,(H,22,24)(H,23,26) |
InChI Key |
LSEZISKQEGCAQZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B406135.png)
![2-[(mesitylmethylene)amino]-N-phenylbenzamide](/img/structure/B406136.png)
![2-[(4-Isopropylbenzylidene)amino]benzamide](/img/structure/B406137.png)
![4-ethoxy-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B406138.png)
![N-[(5-bromo-2-thienyl)methylene]-2-methyl-4-nitroaniline](/img/structure/B406139.png)
![2-({(e)-[4-(Methylsulfanyl)phenyl]methylene}amino)benzamide](/img/structure/B406141.png)

![Ethyl 4-[({5-nitro-2-thienyl}methylene)amino]benzoate](/img/structure/B406146.png)
![(2-Fluoro-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine](/img/structure/B406147.png)
![3-chloro-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B406150.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B406154.png)
![Ethyl 2-amino-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B406156.png)

